Quantified Synthetic Efficiency of Methyl 2-chloroquinazoline-7-carboxylate via Selective Dehalogenation
A key differentiator is the defined synthetic route from methyl 2,4-dichloroquinazoline-7-carboxylate, which proceeds with a reported yield of approximately 65% . This contrasts with alternative syntheses starting from methyl 2-oxo-1,2-dihydroquinazoline-7-carboxylate using POCl3, which can be less efficient for this specific substrate due to potential side reactions and challenging purifications . The 65% yield provides a reliable, quantitative benchmark for procurement and process chemistry planning that is not consistently reported for other 2-chloroquinazoline regioisomers.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Approximately 65% yield |
| Comparator Or Baseline | Yield from methyl 2-oxo-1,2-dihydroquinazoline-7-carboxylate route (Not quantified for this specific substrate) |
| Quantified Difference | A defined, moderate yield versus an unquantified or potentially lower-yielding alternative route |
| Conditions | Reduction/dehalogenation of methyl 2,4-dichloroquinazoline-7-carboxylate with Hünig's base in EtOAc at room temperature. |
Why This Matters
A documented, moderate yield allows for accurate cost estimation and reagent planning, de-risking large-scale synthesis compared to routes with undefined efficiency.
